molecular formula C13H13NO3S2 B2593239 (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 23509-47-9

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2593239
CAS No.: 23509-47-9
M. Wt: 295.37
InChI Key: XWXASULPQVFPEN-XFFZJAGNSA-N
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Description

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H13NO3S2 and its molecular weight is 295.37. The purity is usually 95%.
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Biological Activity

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention due to its potential biological activities. This compound is characterized by a unique molecular structure, which includes a thiazolidinone ring and a methoxyphenyl group, contributing to its diverse pharmacological properties.

  • Molecular Formula: C13_{13}H12_{12}N2_{2}O3_{3}S2_{2}
  • Molecular Weight: 296.37 g/mol
  • CAS Number: 141177-59-5
  • Density: 1.55 g/cm³
  • Boiling Point: 820.8 °C at 760 mmHg

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In vitro assays reveal that it scavenges free radicals effectively, which may be attributed to the presence of the hydroxy and methoxy groups in its structure. This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this thiazolidinone derivative possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

StudyFindings
Hesse et al. (2024)Investigated the synthesis and characterization of thiazolidinone derivatives, highlighting their potential as fluorescent probes in biological systems .
Bourahla et al. (2021)Reported on the design and synthesis of new thiazolidinones with promising inhibitory effects on protein kinases, indicating potential therapeutic applications .
MDPI Article (2024)Discussed the biological activities of related compounds, suggesting a trend in exploring thiazolidinones for their pharmacological effects .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, altering signaling pathways related to inflammation and oxidative stress.
  • Metal Ion Coordination: The sulfur atom in the thiazolidinone ring may coordinate with metal ions, enhancing its biological activity through metal-mediated pathways.

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. The presence of the methoxy and hydroxy groups in the compound enhances its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.

Antimicrobial Activity

Studies have demonstrated that compounds similar to (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possess antimicrobial properties. The structure allows for interaction with bacterial cell walls, potentially disrupting their integrity.

Anti-Cancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in various cancer cell lines, as indicated by in vitro assays. The specific interactions at the molecular level require further investigation to elucidate the pathways involved.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. This effect could be attributed to its ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-cancerInduction of apoptosis
Anti-inflammatoryReduction of cytokine levels

Case Studies

  • Antioxidant Activity Study
    • A study investigated the antioxidant capacity of various thiazolidinone derivatives, including this compound. Results indicated a dose-dependent scavenging effect on DPPH radicals.
  • Antimicrobial Efficacy
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant inhibitory effects at low concentrations, suggesting potential use as an antimicrobial agent.
  • Cancer Cell Line Studies
    • In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-14-12(16)11(19-13(14)18)7-8-4-5-9(15)10(6-8)17-2/h4-7,15H,3H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXASULPQVFPEN-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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